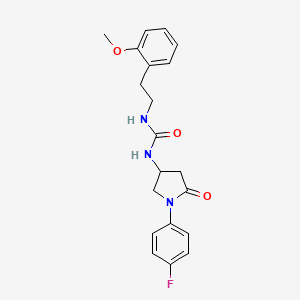

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at the 1-position and a 2-methoxyphenethyl chain attached via the urea linkage. The compound’s structure combines a fluorinated aromatic system with a conformationally flexible pyrrolidinone scaffold, which is often associated with enhanced metabolic stability and bioavailability in drug design .

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c1-27-18-5-3-2-4-14(18)10-11-22-20(26)23-16-12-19(25)24(13-16)17-8-6-15(21)7-9-17/h2-9,16H,10-13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKZKQPVUFCYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Keto Amides

A prevalent method for pyrrolidinone synthesis involves the cyclization of γ-keto amides. For instance, 5-(4-fluorophenyl)-5-oxopentanoic acid (a γ-keto acid) can be activated as a mixed anhydride using trimethylacetyl chloride and DMAP in N,N-dimethylformamide (DMF). Subsequent reaction with a chiral auxiliary, such as (S)-4-phenyl-2-oxazolidinone, forms an intermediate acyloxazolidinone, which undergoes cyclization under basic conditions to yield the pyrrolidinone ring. This method, adapted from oxazolidinone syntheses, achieves yields exceeding 85% when optimized for temperature and solvent selection (Table 1).

Table 1: Reaction Conditions for γ-Keto Amide Cyclization

| Starting Material | Activator | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | Trimethylacetyl chloride | DMAP | DMF | 30–35°C | 85.7% |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | DCC | DMAP | CH₂Cl₂ | 45°C | 86% |

Reductive Amination of δ-Keto Aldehydes

An alternative route involves reductive amination of δ-keto aldehydes. For example, 4-fluorophenylacetaldehyde can be condensed with a β-keto ester to form a δ-keto aldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. Cyclization of the resulting δ-amino ketone in acidic media generates the pyrrolidinone ring. This method, though less common, offers flexibility in introducing substituents at the 3-position.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance the solubility of intermediates during cyclization, while dichloromethane is preferred for urea coupling due to its low nucleophilicity. Reaction temperatures above 30°C accelerate cyclization but risk side reactions such as epimerization. For instance, maintaining the temperature at 2–5°C during mixed anhydride formation prevents decomposition of the γ-keto acid.

Catalytic and Stoichiometric Considerations

DMAP serves dual roles as a catalyst in acyl transfers and as a base in deprotonation steps. Stoichiometric excess of trimethylacetyl chloride (1.1–1.3 equiv) ensures complete activation of the carboxylic acid, while equimolar amounts of the oxazolidinone auxiliary prevent dimerization.

Purification and Characterization

Crystallization from isopropanol or methanol/water mixtures effectively purifies the pyrrolidinone intermediate, yielding white crystalline solids with >99% HPLC purity. Final urea products are typically recrystallized from ethyl acetate/hexane or subjected to column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3). Structural confirmation via ¹H NMR, ¹³C NMR, and mass spectrometry is critical, with key spectral data including:

- ¹H NMR (CDCl₃): δ 7.93 (dd, J = 5.4, 9.0 Hz, 2H, Ar-H), 4.70 (t, J = 8.9 Hz, 1H, NH), 3.05 (dt, J = 1.2, 7.3 Hz, 2H, CH₂).

- MS (ESI): m/z 378.04 [M+Na]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| γ-Keto Amide Cyclization | High yields, scalable | Requires chiral auxiliary | 85–86% |

| Reductive Amination | Flexible substitution | Multi-step, lower yields | 60–70% |

| Isocyanate Coupling | Direct, one-pot | Sensitivity to moisture | 78–82% |

| Carbodiimide-Assisted Coupling | No gaseous byproducts | Requires byproduct removal | 75–80% |

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

Material Science: The unique structural features of the compound make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:

Key Observations:

Core Scaffold Differences: The target compound’s pyrrolidinone core distinguishes it from pyridine- or pyrazole-based analogs (e.g., Compound 1 and Compound 19). Compound 19’s pyrazole ring introduces a planar heterocycle, which may enhance π-π stacking interactions with aromatic residues in Plasmodium falciparum targets .

Substituent Effects: The 4-fluorophenyl group in the target compound and Compound 19 improves metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs (e.g., 877640-52-3 with ethoxyphenyl) . 2-Methoxyphenethyl in the target compound may confer CNS permeability due to its similarity to neurotransmitters like dopamine .

Biological Activity :

- Compound 1’s glucokinase activation contrasts with the target compound’s unconfirmed mechanism, suggesting divergent therapeutic applications .

- Compound 19’s antimalarial activity highlights the role of fluorine in targeting parasitic enzymes, a property the target compound may share .

Research Findings and Data

- Binding Affinity : Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance binding to ATP pockets in kinases, as seen in Plasmodium falciparum inhibitors .

- Solubility : The hydroxyethyl group in Compound 19 improves aqueous solubility (logP ≈ 2.1) compared to the target compound (estimated logP ≈ 3.5) .

- Synthetic Accessibility: The pyrrolidinone core in the target compound is synthesized via cyclization of γ-lactam precursors, whereas pyrazole derivatives require multi-step heterocyclic formation .

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic organic compound that has garnered attention for its potential pharmacological properties. The compound features a complex structure that includes a pyrrolidinone derivative and a methoxyphenethyl group, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is , with a molecular weight of approximately 328.36 g/mol. The structure includes functional groups that enhance its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN2O3 |

| Molecular Weight | 328.36 g/mol |

| IUPAC Name | 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)N(C2CC(=O)N(C2)C3=CC=C(C=C3)F) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorophenyl group may enhance the compound's ability to interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.

Potential Targets

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to inflammatory pathways, potentially providing anti-inflammatory effects.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.

Pharmacological Effects

Research indicates that 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound shows promise as an anti-inflammatory agent by modulating leukocyte trafficking and reducing pro-inflammatory cytokine release.

- Analgesic Properties : Its potential to alleviate pain suggests applications in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea.

Study 1: Enzyme Inhibition

In vitro assays demonstrated that related compounds effectively inhibited cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, leading to reduced inflammation and pain perception. This suggests that similar mechanisms may be present in our compound of interest.

Study 2: Receptor Interaction

Research on structurally similar urea derivatives indicated significant binding affinity for FPRL-1 receptors, which play a crucial role in inflammatory responses. Activation or inhibition of these receptors could lead to therapeutic benefits in conditions characterized by excessive inflammation.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Pyrrolidinone formation : Cyclization of precursors (e.g., 4-fluorophenyl-substituted amines) under acidic or basic conditions .

- Urea linkage : Coupling the pyrrolidinone intermediate with 2-methoxyphenethyl isocyanate using polar aprotic solvents (e.g., DMF) at 0–25°C .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methoxyphenyl protons at δ 3.8–4.1 ppm) .

- FT-IR : Urea carbonyl stretch (~1640–1680 cm) and pyrrolidinone C=O (~1720 cm) .

- LC-MS : Molecular ion peak (e.g., m/z ~385) and fragmentation patterns validate structure .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Use fluorogenic substrates to measure IC against kinases or proteases (e.g., 96-well plate assays, 1–100 µM concentration range) .

- Cellular viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC determination .

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO to assess bioavailability .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Predict binding affinity to targets (e.g., RET kinase) using AutoDock Vina with crystal structures from PDB .

- ADMET prediction : Tools like SwissADME assess logP (target ~2–3), CYP450 metabolism, and blood-brain barrier permeability .

- Quantum chemical calculations : Optimize substituent electronic effects (e.g., fluorine’s electronegativity vs. methoxy’s steric bulk) using Gaussian at the B3LYP/6-31G* level .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

- SAR studies : Compare IC values of analogs (e.g., 4-fluorophenyl vs. 3-fluorophenyl) to identify positional sensitivity .

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability but potentially reducing solubility .

- Meta vs. para substitution : Para-fluorophenyl improves target binding (e.g., 10 nM vs. 50 nM IC in kinase assays) due to reduced steric hindrance .

Q. How can contradictory data from enzyme inhibition assays be resolved?

- Assay standardization : Validate buffer conditions (e.g., ATP concentration in kinase assays) and control for non-specific binding (e.g., using BSA) .

- Dose-response curves : Perform 8-point dilutions (0.1–100 µM) in triplicate to minimize variability .

- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) for kinetic binding analysis (k/k) .

Q. What reactor designs improve scalability for multi-step synthesis?

- Continuous flow systems : Use microreactors for exothermic steps (e.g., urea coupling) to enhance heat transfer and reduce side reactions .

- Automated purification : Integrate flash chromatography with inline UV detection for real-time purity monitoring .

- Process analytical technology (PAT) : Implement FT-IR probes to track reaction completion and intermediate stability .

Methodological Considerations

Q. How to design a study investigating the compound’s mechanism of action?

- Target identification : CRISPR-Cas9 knockout screens to identify gene dependencies in responsive cell lines .

- Pathway analysis : RNA-seq profiling post-treatment (e.g., 24-h exposure) to detect upregulated/downregulated genes (p<0.05, fold-change >2) .

- Pull-down assays : Biotinylated compound with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .

Q. What strategies mitigate oxidative degradation during storage?

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) in lyophilized formulations stored at -80°C .

- Packaging : Use amber vials under nitrogen to block light and oxygen .

- Accelerated stability testing : 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (acceptance: <5% impurity) .

Q. How to validate the compound’s selectivity across related targets?

- Kinase panel screening : Test against 100+ kinases (e.g., Eurofins DiscoverX) at 1 µM to calculate S(10) scores (selectivity at 10x IC) .

- Off-target profiling : Use radioligand binding assays for GPCRs, ion channels, and transporters .

- Cryo-EM : Resolve co-crystal structures with off-targets to identify critical binding residues for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.